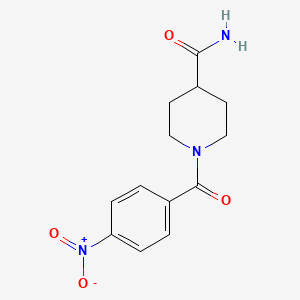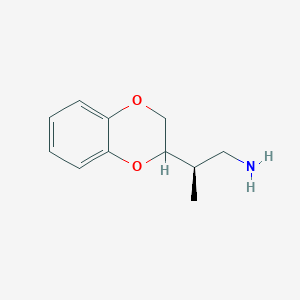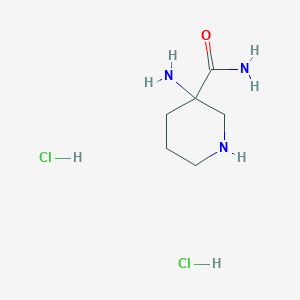
3-Aminopiperidine-3-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopiperidine-3-carboxamide dihydrochloride is a chemical compound that is of significant interest in pharmaceutical and biological research due to its structural presence in many natural products and drugs with diverse biological activities. The compound is characterized by the presence of an aminopiperidine moiety, which is a common feature in molecules exhibiting a range of pharmacological properties.
Synthesis Analysis
The synthesis of 3-aminopiperidine derivatives has been a subject of various studies. One approach to synthesizing enantioenriched 3-aminopiperidine derivatives involves rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, which yields high enantiomeric excesses and high yields of up to 92% . Another method reported the synthesis of (R)-3-aminopiperidine dihydrochloride starting from ethyl nipecotate, involving steps such as chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection to form the hydrochloride salt, with an overall yield of 43.1% . Additionally, a one-pot synthesis method has been developed for 3-azidopiperidines and 3-aminopiperidines, which employs intramolecular cyclization of unsaturated amines and allows for the incorporation of various nitrogen nucleophiles .
Molecular Structure Analysis
The molecular structure of 3-aminopiperidine derivatives can adopt different conformations. For instance, 4-amino-3,5-cyclopiperidine compounds have been shown to prefer a cyclopiperidine boat conformation in solution, as indicated by 1H NMR spectroscopy. X-ray structural analysis confirmed the presence of both chair and boat cyclopiperidine molecules in the solid state . This conformational flexibility can be crucial for the biological activity of the compounds.
Chemical Reactions Analysis
3-Aminopiperidine derivatives can participate in various chemical reactions due to their functional groups. The amino group can act as a nucleophile in reactions, while the carboxamide moiety can engage in hydrogen bonding and other interactions. The synthesis methods mentioned above highlight the reactivity of the aminopiperidine moiety, such as in the rhodium-catalyzed asymmetric hydrogenation and the intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of both amino and carboxamide groups suggests that the compound can form salts, as seen in the synthesis of its dihydrochloride form . These groups also suggest potential for hydrogen bonding, which can affect solubility and stability. The crystalline nature of some intermediates in the synthesis process indicates that the compound and its derivatives can be purified by crystallization, which is advantageous for large-scale preparation .
Scientific Research Applications
Synthesis and Chemical Structure Analysis
- Synthesis Techniques : The synthesis of (R)-3-aminopiperidine dihydrochloride, closely related to the compound of interest, has been achieved through processes involving chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). This method provides insight into the chemical synthesis pathway that might be applicable for the compound .
Structural Activity Relationship (SAR) and Biological Relevance
- Analogues for Biological Activity : Research on analogues of biaryl pyrazole N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 5) included the study of the aminopiperidine region to probe structural modifications affecting cannabinoid CB(1) receptor binding affinity. This highlights the importance of aminopiperidine structures in modifying biological activity (M. E. Francisco et al., 2002).
Applications in Drug Synthesis
- Pharmaceutical Drug Development : The compound has been utilized in the synthesis of enantioenriched 3-aminopiperidine derivatives, showcasing its value in creating pharmaceutical drugs with broad biological activities. The synthesis employs rhodium-catalyzed asymmetric hydrogenation, achieving high yields and enantiomeric excesses, indicating its significant role in the development of active pharmaceutical ingredients (Titouan Royal et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
3-Aminopiperidine-3-carboxamide dihydrochloride is primarily used in the pharmaceutical industry as an intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors . DPP-4 is an enzyme that plays a significant role in glucose metabolism, making it a primary target for anti-diabetic drugs such as Saxagliptin and Alogliptin .
Mode of Action
The compound interacts with its target, DPP-4, by inhibiting its enzymatic activity. This inhibition results in an increased level of incretins, hormones that stimulate insulin secretion in response to meals. The increased insulin level then helps to regulate blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 affects the incretin pathway. Incretins, such as GLP-1 (Glucagon-Like Peptide-1) and GIP (Glucose-dependent Insulinotropic Polypeptide), are released by the intestine in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the degradation of incretins is slowed down, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .
Pharmacokinetics
The resulting drug’s pharmacokinetics would depend on its chemical structure and formulation .
Result of Action
The primary molecular effect of this compound, through its role in the synthesis of DPP-4 inhibitors, is the increased level of incretins, leading to enhanced insulin secretion and reduced glucagon release. This results in better regulation of blood glucose levels, which is beneficial for managing diabetes .
properties
IUPAC Name |
3-aminopiperidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.2ClH/c7-5(10)6(8)2-1-3-9-4-6;;/h9H,1-4,8H2,(H2,7,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXQMSWCBGBPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)
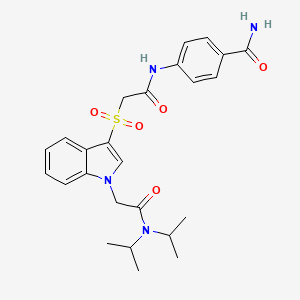


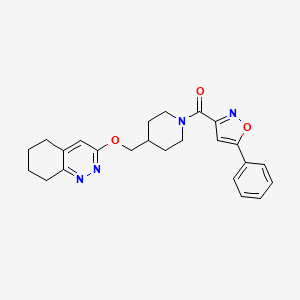


![2-(sec-butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499597.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2499598.png)
